4-[(3,5-dimethoxyphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine 4-[(3,5-dimethoxyphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
Brand Name: Vulcanchem
CAS No.: 2640969-65-7
VCID: VC11852083
InChI: InChI=1S/C18H26N2O4/c1-22-15-9-14(10-16(11-15)23-2)12-19-7-8-24-17(13-19)18(21)20-5-3-4-6-20/h9-11,17H,3-8,12-13H2,1-2H3
SMILES: COC1=CC(=CC(=C1)CN2CCOC(C2)C(=O)N3CCCC3)OC
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol

4-[(3,5-dimethoxyphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

CAS No.: 2640969-65-7

Cat. No.: VC11852083

Molecular Formula: C18H26N2O4

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

4-[(3,5-dimethoxyphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine - 2640969-65-7

Specification

CAS No. 2640969-65-7
Molecular Formula C18H26N2O4
Molecular Weight 334.4 g/mol
IUPAC Name [4-[(3,5-dimethoxyphenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C18H26N2O4/c1-22-15-9-14(10-16(11-15)23-2)12-19-7-8-24-17(13-19)18(21)20-5-3-4-6-20/h9-11,17H,3-8,12-13H2,1-2H3
Standard InChI Key PLDFSWSNLGXPFZ-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)CN2CCOC(C2)C(=O)N3CCCC3)OC
Canonical SMILES COC1=CC(=CC(=C1)CN2CCOC(C2)C(=O)N3CCCC3)OC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₈H₂₆N₂O₄, with a molecular weight of 334.4 g/mol. Its IUPAC name is [4-[(3,5-dimethoxyphenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone, reflecting the morpholine ring (position 2 substituted with a pyrrolidine carbonyl) and the 3,5-dimethoxyphenylmethyl group at position 4.

Key Structural Attributes:

  • Morpholine Core: A six-membered ring containing one oxygen and one nitrogen atom, known for enhancing solubility and bioavailability in drug-like molecules .

  • Pyrrolidine-1-carbonyl: A five-membered amine ring with a ketone group, acting as a bioisostere for amide bonds to improve metabolic stability .

  • 3,5-Dimethoxyphenylmethyl: An aromatic moiety with electron-donating methoxy groups, potentially influencing receptor binding or π-π interactions .

Physicochemical Properties:

PropertyValue
logP~2.3 (predicted)
Hydrogen Bond Acceptors6
Hydrogen Bond Donors0
Polar Surface Area66.6 Ų
Solubility (LogSw)-3.0 (poor aqueous solubility)

Synthesis and Optimization

General Synthetic Routes

While explicit protocols for this compound are scarce, analogous morpholine-pyrrolidine derivatives are synthesized via multi-step strategies :

  • Morpholine Functionalization:

    • Morpholine is alkylated at position 4 using 3,5-dimethoxybenzyl bromide under basic conditions (e.g., K₂CO₃) .

  • Pyrrolidine Carbonyl Introduction:

    • The morpholine’s position 2 is acylated with pyrrolidine-1-carbonyl chloride via nucleophilic acyl substitution .

Challenges and Solutions

  • Regioselectivity: Competing reactions at morpholine’s nitrogen vs. oxygen are mitigated using sterically hindered bases.

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .

Medicinal Chemistry and Biological Relevance

Hypothesized Targets:

Target ClassRationale
Kinases (e.g., PI3K)Morpholine derivatives inhibit ATP binding
GPCRs (e.g., 5-HT₂A)Dimethoxyphenyl mimics hallucinogenic ligands

Preclinical Data (Inferred)

While direct studies are unavailable, related compounds show:

  • Antitumor Activity: Morpholine derivatives inhibit tumor cell lines (IC₅₀: 1–10 μM) .

  • Metabolic Stability: Pyrrolidine carbonyl reduces hepatic clearance compared to amides .

Research Applications

Drug Discovery

  • Library Screening: Included in diversity libraries (e.g., GPCR-targeted sets) due to its "privileged scaffold" .

  • Fragment-Based Design: Serves as a building block for optimizing solubility and potency .

Chemical Biology

  • Photoaffinity Probes: The aryl methyl group can be modified with azides for target identification .

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 6.3 (s, 3H, Ar-H), 3.8 (s, 6H, OCH₃), 3.7–3.5 (m, 8H, morpholine/pyrrolidine)
LC-MS[M+H]⁺: 335.2, fragments at m/z 177 (pyrrolidine loss)

Challenges and Future Directions

Synthetic Limitations

  • Scale-Up: Low yields in acylation steps necessitate flow chemistry or catalyst screening .

  • Stereochemistry: Racemization risks require chiral resolution techniques .

Research Opportunities

  • Biological Profiling: Prioritize assays against kinase panels and GPCRs.

  • Prodrug Development: Esterify methoxy groups to enhance solubility .

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